3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile
Overview
Description
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects , suggesting that this compound may interact with multiple targets.
Mode of Action
It is known that the pyrazole moiety in other compounds can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with pyrazole, are known to affect a wide range of biological activities .
Result of Action
Given the known pharmacological effects of pyrazole-bearing compounds , it is likely that this compound has significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered biochemical and cellular effects. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, which is important for understanding its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization influences the compound’s activity and function, as it interacts with specific biomolecules within these compartments.
Properties
IUPAC Name |
3-[4-(3-aminopropyl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-4-1-3-9-7-12-13(8-9)6-2-5-11/h7-8H,1-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQABSXCXZKDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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